molecular formula C21H18Cl2N2O4 B12202668 6,8-dichloro-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-chromen-4-one

6,8-dichloro-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-chromen-4-one

Cat. No.: B12202668
M. Wt: 433.3 g/mol
InChI Key: XYIWTPLCJWBCSI-UHFFFAOYSA-N
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Description

6,8-dichloro-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-chromen-4-one is a complex organic compound that features a chromen-4-one core structure substituted with dichloro groups and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dichloro-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-chromen-4-one typically involves multiple steps. One common approach starts with the preparation of the chromen-4-one core, followed by the introduction of the dichloro substituents. The piperazine moiety is then attached through a series of nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

6,8-dichloro-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

6,8-dichloro-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,8-dichloro-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-chromen-4-one involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The chromen-4-one core may also play a role in its biological effects by interacting with cellular pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-dichloro-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-chromen-4-one is unique due to its combination of a chromen-4-one core with dichloro and piperazine substituents. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C21H18Cl2N2O4

Molecular Weight

433.3 g/mol

IUPAC Name

6,8-dichloro-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]chromen-4-one

InChI

InChI=1S/C21H18Cl2N2O4/c1-28-18-5-3-2-4-16(18)24-6-8-25(9-7-24)21(27)19-12-17(26)14-10-13(22)11-15(23)20(14)29-19/h2-5,10-12H,6-9H2,1H3

InChI Key

XYIWTPLCJWBCSI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=O)C4=C(O3)C(=CC(=C4)Cl)Cl

Origin of Product

United States

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